molecular formula C5H12N4O3 B1674654 L-canavanine CAS No. 543-38-4

L-canavanine

Cat. No. B1674654
CAS RN: 543-38-4
M. Wt: 176.17 g/mol
InChI Key: FSBIGDSBMBYOPN-UHFFFAOYSA-N
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Description

L-canavanine is a non-proteinogenic L-alpha-amino acid that is structurally related to L-arginine . It is found in many legumes, including jack bean and lucerne (alfalfa), and is mainly accumulated in seeds and their newly germinating sprouts . It has been described as a potent allelochemical and its toxicity has been associated with autoimmunological diseases in humans or animals feeding on plants containing this non-protein amino acid (NPAA) .


Synthesis Analysis

L-canavanine is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . It is produced in many legumes and is accumulated mainly in seeds and their newly germinating sprouts .


Molecular Structure Analysis

The molecular formula of L-canavanine is C5H12N4O3 . The only structural difference between arginine and canavanine is the replacement of carbon with oxygen in the terminal methylene group .


Chemical Reactions Analysis

Upon treatment, this arginine structural analogue is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . It has been used as an anticancer agent, and its mode of action is associated with the synthesis of non-functional proteins in sensitive organisms .


Physical And Chemical Properties Analysis

L-canavanine has a molecular weight of 176.17 g/mol . It is a non-proteinogenic L-alpha-amino acid that is L-homoserine substituted at oxygen with a guanidino (carbamimidamido) group .

Scientific Research Applications

Allelochemical Properties

L-canavanine serves as an effective protective allelochemical for certain leguminous plants, deterring predation and disease through its structural mimicry of arginine. This mimicry disrupts protein synthesis in predators, making canavanine a potent defense mechanism (Rosenthal, 2001).

Influence on Cellular Processes

In mammalian cells, L-canavanine induces alterations in nuclear architecture, which can interfere with DNA replication due to its incorporation into nuclear proteins. This suggests a broader impact of canavanine on cellular processes beyond its antimetabolic character (Hare, 1970).

Chemotherapeutic Potential

Research has highlighted L-canavanine's antineoplastic activity against certain human cancers, including pancreatic adenocarcinomas. While not yet fully explored, canavanine shows promise as a lead compound for developing new chemotherapeutic agents (Rosenthal, 1998).

Biochemical Impact

Canavanine's ability to be aminoacylated and incorporated into proteins in place of arginine results in the formation of dysfunctional proteins. This disruption in protein function is a significant factor in the expression of canavanine's antimetabolic properties, particularly in insects (Rosenthal, 1991).

Ecological Interactions

L-canavanine's role extends to ecological interactions, where it acts as a selective pressure on herbivores. For example, the bruchid beetle has evolved an arginyl-tRNA synthetase that discriminates between arginine and canavanine, allowing it to thrive on canavanine-rich diets without synthesizing dysfunctional proteins (Rosenthal, Dahlman, & Janzen, 1976).

Safety And Hazards

L-canavanine possesses toxic properties in both animal and plant systems . Its toxicity has been associated with autoimmunological diseases in humans or animals feeding on plants containing this NPAA . When used as an anticancer agent, its mode of action is associated with the synthesis of non-functional proteins in sensitive organisms .

Future Directions

L-canavanine has recently been used as a tool to study the regulation or modulation of polyamine–NO cross-talk . Comparing to other related NPAAs that impact cellular function in living plant and animal systems, L-canavanine seems to have the highest toxic properties .

properties

IUPAC Name

(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
Source PubChem
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InChI Key

FSBIGDSBMBYOPN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CON=C(N)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5045041
Record name L-Canavanine
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Molecular Weight

176.17 g/mol
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Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid
Record name L-Canavanine
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Record name Canavanine
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Solubility

Very soluble in water, Insoluble in alcohol, ether, benzene
Record name (L)-CANAVANINE
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Product Name

L-canavanine

Color/Form

Crystals from absolute alcohol

CAS RN

543-38-4
Record name Canavanine
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Record name Canavanine, crude
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Record name CANAVANINE
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Record name (L)-CANAVANINE
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Melting Point

184 °C, MP: 172 °C
Record name (L)-CANAVANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3471
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Canavanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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